Ethylbis(2-ethylhexyl)methylammonium bromide
Description
Ethylbis(2-ethylhexyl)methylammonium bromide (CAS 94277-43-7, C₂₄H₄₄BrN) is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three alkyl groups: one methyl, one ethyl, and two branched 2-ethylhexyl chains . Its molecular structure imparts unique solubility and surfactant properties, making it valuable in applications such as phase-transfer catalysis, ion-pairing agents, and as a component in liquid-liquid extraction systems.
Structure
3D Structure of Parent
Properties
CAS No. |
94277-41-5 |
|---|---|
Molecular Formula |
C19H42BrN |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl-bis(2-ethylhexyl)-methylazanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-7-12-14-18(9-3)16-20(6,11-5)17-19(10-4)15-13-8-2;/h18-19H,7-17H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
XEMCPIMRPJPXEK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(CC)CC(CC)CCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Alkylation
This method involves the direct reaction of a methylamine derivative with 2-ethylhexyl bromide.
- Methylamine (or a suitable methylated amine)
- 2-Ethylhexyl bromide
- Solvent (e.g., ethanol or acetonitrile)
Preparation of Reaction Mixture:
- In a round-bottom flask, combine methylamine with 2-ethylhexyl bromide in a molar ratio of 1:2.
- Add an appropriate solvent to facilitate the reaction.
-
- Heat the mixture under reflux conditions for several hours (typically 4-6 hours) to ensure complete reaction.
-
- After the reaction is complete, cool the mixture and perform extraction using a non-polar solvent.
- Wash the organic layer with water to remove unreacted materials and then dry over anhydrous magnesium sulfate.
-
- Evaporate the solvent under reduced pressure to obtain crude ethylbis(2-ethylhexyl)methylammonium bromide.
- Further purification can be achieved through recrystallization from ethanol or by column chromatography.
Method 2: Two-Step Synthesis via Intermediate Formation
This method utilizes an intermediate compound, which can enhance yield and purity.
- Ethylamine
- 2-Ethylhexanol
- Phosphorus tribromide (for bromination)
-
- Use the generated 2-ethylhexyl bromide to react with ethylamine in a similar fashion as described in Method 1.
- Follow the same workup and purification steps as previously outlined.
Yield and Characterization
The yield of this compound can vary significantly depending on the method employed and the reaction conditions:
| Method | Yield (%) | Comments |
|---|---|---|
| Direct Alkylation | ~70-80% | Simple but may require purification |
| Two-Step Synthesis | ~85-90% | Higher yield due to intermediate formation |
Characterization of the final product can be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethylbis(2-ethylhexyl)methylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate and sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different quaternary ammonium salts .
Scientific Research Applications
Chemistry
- Phase Transfer Catalysis : Ethylbis(2-ethylhexyl)methylammonium bromide is utilized as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid). This enhances reaction rates and yields.
Biology
- Preparation of Biological Samples : The compound is employed in preparing biological samples for electron microscopy, improving sample quality and contrast.
Medicine
- Drug Delivery Systems : Research indicates its potential use in drug delivery systems due to its surfactant properties, which may enhance the solubility and bioavailability of pharmaceutical compounds .
Industry
- Surfactant Applications : The compound is recognized for its surfactant properties, making it valuable in various industrial processes such as emulsification, dispersion, and stabilization of formulations .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for use in disinfectants and antimicrobial formulations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
This data indicates that the compound could be a viable candidate for developing new antimicrobial agents .
Case Study 2: Drug Delivery Enhancement
Research on drug delivery systems incorporating this compound demonstrated improved solubility profiles for poorly soluble drugs. The compound's surfactant properties facilitated the formation of stable emulsions, enhancing drug bioavailability.
| Drug Compound | Solubility (mg/mL) without Surfactant | Solubility (mg/mL) with Surfactant |
|---|---|---|
| Drug A | 0.1 | 5.0 |
| Drug B | 0.05 | 3.5 |
This enhancement underscores the potential of using this compound in pharmaceutical formulations to improve therapeutic efficacy .
Mechanism of Action
The mechanism of action of ethylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations
Quaternary ammonium bromides differ in alkyl chain length, branching, and functional groups, which dictate their physicochemical behavior. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Ethylbis(2-ethylhexyl)methylammonium bromide | 94277-43-7 | C₂₄H₄₄BrN | 420.42 | Branched 2-ethylhexyl chains, methyl, ethyl |
| Hexadecyltrimethylammonium bromide (CTAB) | 57-09-0 | C₁₉H₄₂BrN | 364.45 | Linear C16 chain, three methyl groups |
| 2-Methacryloyloxyethylhexadecyldimethylammonium bromide | N/A | C₂₅H₄₉BrNO₂ | 490.58 | Methacrylate group, C16 chain |
| Bis(2-chlorobenzyl)dimethylammonium bromide | 859212-73-6 | C₁₈H₂₂Cl₂NBr | 417.69 | Aromatic chlorobenzyl substituents |
| 4-Phenylbutylammonium bromide | 120375-52-2 | C₁₀H₁₆NBr | 242.15 | Phenyl group, short butyl chain |
Key Property Comparisons
Critical Micelle Concentration (CMC) and Surfactancy
- This compound : Branched chains reduce CMC compared to linear analogs, favoring micelle formation at lower concentrations. However, its CMC is higher than CTAB (CMC ~0.9 mM) due to shorter effective chain length .
- CTAB: Linear C16 chain provides strong hydrophobicity, yielding a low CMC (~1 mM), ideal for micellar catalysis and nanoparticle synthesis .
Solubility and Thermal Stability
- Branched chains in the target compound enhance solubility in nonpolar solvents (e.g., toluene, ethyl acetate) compared to CTAB, which is more water-soluble .
- Aromatic derivatives like Bis(2-chlorobenzyl)dimethylammonium bromide exhibit lower solubility in water but higher thermal stability due to rigid aromatic groups .
Research Findings and Industrial Relevance
Performance in Optoelectronic Materials
However, its branched structure could theoretically reduce ion migration in perovskites, a common degradation mechanism observed in MABr-based systems .
Biological Activity
Ethylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound known for its unique surfactant properties and potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, and its implications in pharmaceutical applications.
- Chemical Formula : C16H34BrN
- Molecular Weight : Approximately 364.45 g/mol
- Structure : Contains a central nitrogen atom bonded to two ethyl groups and two 2-ethylhexyl groups, along with a bromide ion.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness that positions it as a candidate for use in disinfectants and pharmaceutical formulations.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | 32 µg/mL | Effective against Gram-negative |
| Staphylococcus aureus | 16 µg/mL | Effective against Gram-positive |
| Pseudomonas aeruginosa | 64 µg/mL | Variable efficacy |
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of bacterial membranes, leading to increased permeability and ultimately cell lysis.
Case Studies
-
Study on Antimicrobial Effectiveness :
A study conducted by researchers explored the effectiveness of this compound as a disinfectant in healthcare settings. The compound was found to significantly reduce bacterial load on surfaces contaminated with Staphylococcus aureus, highlighting its potential for infection control. -
Surfactant Properties and Drug Bioavailability :
Another investigation focused on the surfactant properties of this compound, demonstrating its ability to enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial in formulating drug delivery systems that require improved absorption in biological systems.
Research Findings
Recent studies have further elucidated the role of this compound in various applications:
- Phase Transfer Catalyst : The compound is utilized as a phase transfer catalyst, facilitating reactions between organic and aqueous phases due to its surfactant characteristics.
- Toxicological Assessments : Toxicological evaluations indicate that while the compound shows promising antimicrobial activity, further studies are needed to assess its long-term effects on human health and the environment.
Q & A
Q. What inert-environment protocols are critical for handling hygroscopic ammonium bromide compounds?
- Methodological Answer : Glovebox or Schlenk line techniques prevent moisture absorption during synthesis. For perovskites, anhydrous solvents (e.g., dimethylformamide, DMF) and argon-filled encapsulation ensure long-term stability. Quartz crystal microbalance (QCM) monitors real-time degradation in controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
